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Compound of Interest

Compound Name: Desacetylcefotaxime

Cat. No.: B1670277

Introduction

Cefotaxime Sodium is a third-generation cephalosporin antibiotic widely used to treat a variety
of bacterial infections.[1] The quality and purity of the final pharmaceutical product are critical
for its safety and efficacy. Impurity profiling is a mandatory requirement by regulatory bodies to
ensure that the levels of any impurities are within acceptable limits. Desacetylcefotaxime is
the primary and active metabolite of Cefotaxime, but it is also a significant process-related
impurity and degradation product found in Cefotaxime Sodium drug substance and finished
products.[2][3] Therefore, the accurate identification and quantification of
Desacetylcefotaxime are crucial aspects of the quality control of Cefotaxime. This application
note provides a detailed protocol for the analysis of Desacetylcefotaxime as an impurity in
Cefotaxime Sodium using High-Performance Liquid Chromatography (HPLC), in line with
pharmacopeial methods and ICH validation guidelines.

Chemical Structures

Desacetylcefotaxime is structurally similar to Cefotaxime, differing by the hydrolysis of the
acetyl group at the C-3 position to a hydroxyl group. This structural change affects its
chromatographic behavior and biological activity.

o Cefotaxime: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]lamino]-3-
(acetyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
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» Desacetylcefotaxime: (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-
methoxyiminoacetyl]lamino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-
carboxylic acid[4]

Experimental Protocols

This section details the validated HPLC method for the quantification of Desacetylcefotaxime
in Cefotaxime Sodium. The method is based on principles outlined in the United States
Pharmacopeia (USP) and is suitable for routine quality control testing.[5]

1. Materials and Reagents

o Cefotaxime Sodium Reference Standard (USP grade)
+ Desacetylcefotaxime Impurity Standard

o Acetonitrile (HPLC grade)

e Methanol (HPLC grade)

» Monobasic potassium phosphate (analytical grade)

e Phosphoric acid (analytical grade)

e Sodium hydroxide (analytical grade)

o Water (HPLC grade)

2. Equipment

¢ High-Performance Liquid Chromatography (HPLC) system with a UV detector
o Data acquisition and processing software

e Analytical balance

e pH meter

¢ Volumetric flasks and pipettes
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e Syringe filters (0.45 pm)

3. Chromatographic Conditions

Parameter Condition

Column C18, 4.6 mm x 250 mm, 5 um packing

Buffer solution: 20 mM Monobasic potassium
Mobile Phase A phosphate, pH adjusted to 6.25 with phosphoric

acid or sodium hydroxide.

Mobile Phase B Acetonitrile

_ _ A suitable gradient to ensure separation of all
Gradient Elution

impurities.
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 254 nm
Injection Volume 20 pL

4. Preparation of Solutions

o Buffer Solution (Mobile Phase A): Dissolve an appropriate amount of monobasic potassium
phosphate in HPLC grade water to obtain a 20 mM solution. Adjust the pH to 6.25 with dilute
phosphoric acid or sodium hydroxide.

o Standard Solution: Accurately weigh and dissolve an appropriate amount of Cefotaxime
Sodium Reference Standard and Desacetylcefotaxime Impurity Standard in the mobile
phase to obtain a known concentration.

o Sample Solution: Accurately weigh and dissolve a suitable amount of the Cefotaxime
Sodium sample in the mobile phase to obtain a concentration similar to the standard
solution.
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e Resolution Solution: Prepare a solution containing both Cefotaxime Sodium and
Desacetylcefotaxime to demonstrate the resolution between the two peaks. According to
the USP monograph, the resolution between the Desacetylcefotaxime and Cefotaxime
peaks should be not less than 20.[5]

5. Method Validation

The analytical method should be validated according to ICH Q2(R1) guidelines, covering the
following parameters:[6][7][8][9]

» Specificity: The ability of the method to unequivocally assess the analyte in the presence of
other components. This can be demonstrated through forced degradation studies (acid,
base, oxidation, heat, and light) to ensure that degradation products do not interfere with the
quantification of Desacetylcefotaxime.[10]

o Linearity: The ability to obtain test results which are directly proportional to the concentration
of the analyte. A minimum of five concentrations should be used to establish linearity.

e Range: The interval between the upper and lower concentration of the analyte in the sample
for which the method has been demonstrated to have a suitable level of precision, accuracy,
and linearity.

e Accuracy: The closeness of the test results obtained by the method to the true value. This
can be determined by spiking the sample with known amounts of the Desacetylcefotaxime
standard.

o Precision: The degree of agreement among individual test results when the method is
applied repeatedly to multiple samplings of a homogeneous sample. This includes
repeatability (intra-day precision) and intermediate precision (inter-day precision).

 Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected
but not necessarily quantitated as an exact value.

o Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be
quantitatively determined with suitable precision and accuracy.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1670277?utm_src=pdf-body
https://www.benchchem.com/product/b1670277?utm_src=pdf-body
http://www.pharmacopeia.cn/v29240/usp29nf24s0_m14080.html
https://amsbiopharma.com/ich-guidelines-analytical-method/
https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline
https://database.ich.org/sites/default/files/Q2%28R1%29%20Guideline.pdf
https://www.ikev.org/haber/stabilite/kitap/36%201.8%20%20Stability%20Workshop%20ICH%20Q2B%20C%20.pdf
https://www.benchchem.com/product/b1670277?utm_src=pdf-body
https://globalresearchonline.net/journalcontents/v25-1/53.pdf
https://www.benchchem.com/product/b1670277?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670277?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Robustness: A measure of the method's capacity to remain unaffected by small, but
deliberate variations in method parameters.

Quantitative Data Summary

The following table summarizes typical quantitative data for the analysis of
Desacetylcefotaxime as an impurity in Cefotaxime Sodium.

Parameter Typical Value/Range Reference

Retention Time (Cefotaxime) ~14 minutes [5]

Retention Time

(Desacetylcefotaxime) ~3.5 minutes ]
Linearity Range 5-50 pug/mL [10]
Correlation Coefficient (r2) >0.99 [10]
Limit of Detection (LOD) 1.8 ng/mL

Limit of Quantitation (LOQ) 5.8 ng/mL

Accuracy (% Recovery) 98-102%

Precision (% RSD) <2.0% [6]
USP Impurity Limit (Individual) Not more than 1.0% [5]
USP Impurity Limit (Total) Not more than 3.0% [5]

Visualizations

Chemical Degradation Pathway

The following diagram illustrates the chemical relationship between Cefotaxime and its primary
degradation product, Desacetylcefotaxime, through hydrolysis.
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Desacetylcefotaxime
(C14H15N506S2)

Click to download full resolution via product page

Cefotaxime to Desacetylcefotaxime Degradation

Analytical Workflow for Impurity Profiling

This workflow outlines the key steps in the analysis of Desacetylcefotaxime as an impurity in
a Cefotaxime Sodium sample.
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Sample & Standard Preparation
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Impurity Analysis Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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